molecular formula C12H9Cl2NO B091189 5-Chloro-2-(4-chlorophenoxy)aniline CAS No. 121-27-7

5-Chloro-2-(4-chlorophenoxy)aniline

Cat. No. B091189
CAS RN: 121-27-7
M. Wt: 254.11 g/mol
InChI Key: WLJSUJOESWTGEX-UHFFFAOYSA-N
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Description

The compound 5-Chloro-2-(4-chlorophenoxy)aniline is not directly discussed in the provided papers. However, the papers do provide insights into related chlorinated anilines and their properties, which can be useful in understanding the chemical behavior of chlorinated aniline derivatives. For instance, the presence of chlorine substituents can significantly influence the vibrational characteristics of aniline derivatives, as seen in the study of 2-chloro-5-(trifluoromethyl) aniline . This suggests that the chlorine atoms in 5-Chloro-2-(4-chlorophenoxy)aniline would also affect its vibrational properties.

Synthesis Analysis

While the synthesis of 5-Chloro-2-(4-chlorophenoxy)aniline is not explicitly described, the synthesis of other complex aniline derivatives is covered. For example, the synthesis of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline involves a multi-step process including alkylation, Heck reaction, and reduction . This indicates that the synthesis of chlorinated aniline derivatives can be complex and may require multiple steps to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of chlorinated anilines can be analyzed using various spectroscopic techniques. The vibrational spectra of 2-chloro-5-(trifluoromethyl) aniline were studied using FT-IR and FT-Raman spectroscopy, and the influence of the chlorine substituent was discussed . These techniques could similarly be applied to 5-Chloro-2-(4-chlorophenoxy)aniline to deduce its structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 5-Chloro-2-(4-chlorophenoxy)aniline. However, the preparation of 2, 5-dimethoxy-4-chloro-aniline from its nitro precursor using iron powder in a mixture of ethanol and water suggests that reductive conditions are important for modifying the chemical structure of chlorinated anilines . This could be relevant for understanding the reactivity of 5-Chloro-2-(4-chlorophenoxy)aniline under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be influenced by their molecular structure. The study of 2-chloro-5-(trifluoromethyl) aniline provided insights into its thermodynamic parameters and how they vary with temperature . Additionally, the optical properties of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline were investigated, revealing its behavior under UV-Vis and fluorescence spectroscopy . These findings suggest that 5-Chloro-2-(4-chlorophenoxy)aniline may also exhibit unique physical and chemical properties that could be studied using similar methods.

Scientific Research Applications

General Applications

  • Specific Scientific Field : Chemical Industry
  • Summary of the Application : 5-Chloro-2-(4-chlorophenoxy)aniline is primarily used as a raw material or intermediate in the production of various chemical compounds .
  • Results/Outcomes : The outcomes would also depend on the specific chemical compound being produced. This compound is a building block that can be used to create a variety of other compounds, each with its own properties and uses .

Specific Use Case: Manufacture of Agricultural Chemicals

  • Specific Scientific Field : Agriculture
  • Summary of the Application : This compound finds application in the manufacture of agricultural chemicals, such as herbicides and fungicides .
  • Results/Outcomes : The results would be the production of effective herbicides and fungicides, which can help control weeds and fungal diseases in crops .

Future Directions

The current market outlook for 5-Chloro-2-(4-chlorophenoxy)aniline is positive, with a steady growth trajectory expected in the forecasted period . The compound’s versatile nature and its applications in various industries make it a valuable component in the chemical industry .

properties

IUPAC Name

5-chloro-2-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJSUJOESWTGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059520
Record name 4,4'-Dichloro-2-aminodiphenyl ether
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Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-chlorophenoxy)aniline

CAS RN

121-27-7
Record name 5-Chloro-2-(4-chlorophenoxy)benzenamine
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Record name Benzenamine, 5-chloro-2-(4-chlorophenoxy)-
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Record name Benzenamine, 5-chloro-2-(4-chlorophenoxy)-
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Record name 4,4'-Dichloro-2-aminodiphenyl ether
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Record name 5-chloro-2-(4-chlorophenoxy)aniline
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Record name 5-Chloro-2-(4-chlorophenoxy)aniline
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Synthesis routes and methods

Procedure details

A 140 g. portion of the above nitro derivative in 1400 ml. of acetone is reduced with 560 g. of sodium hydrosulfite in 1400 ml. of water as described in Example 1, giving 5-chloro-2-(p-chlorophenoxy)aniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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